1,3-Bis((R)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene
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Overview
Description
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,3-dibromobenzene with ®-4-phenyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(PPh3)4. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and purification methods are crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding reduced oxazoline derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its interaction with specific molecular targets. The oxazoline groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The benzene ring provides a rigid framework that enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the phenyl groups, resulting in different reactivity and applications.
1,3-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene: The enantiomer of the compound, which may exhibit different chiral properties.
Uniqueness
1,3-Bis(®-4-phenyl-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline groups and the presence of phenyl substituents, which enhance its coordination ability and reactivity in catalytic processes.
Properties
IUPAC Name |
(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-3-8-17(9-4-1)21-15-27-23(25-21)19-12-7-13-20(14-19)24-26-22(16-28-24)18-10-5-2-6-11-18/h1-14,21-22H,15-16H2/t21-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHAUXMSWARTNJ-VXKWHMMOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC(=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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